2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide
Description
The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide (IUPAC name) is a piperazine-derived acetamide with a molecular formula of C₁₈H₁₈ClF₂N₃O and a molar mass of 365.808 g/mol . Its structure comprises a piperazine ring substituted at the 4-position with a 3-chlorophenyl group and an acetamide moiety linked to a 3,4-difluorophenyl group.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF2N3O/c19-13-2-1-3-15(10-13)24-8-6-23(7-9-24)12-18(25)22-14-4-5-16(20)17(21)11-14/h1-5,10-11H,6-9,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYVMLCWHIEVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reaction: The 3-chlorophenyl group is introduced via a substitution reaction using appropriate chlorinated aromatic compounds.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the substituted piperazine with 3,4-difluoroaniline under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Activity : Research indicates that compounds similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide may exhibit antidepressant properties by interacting with serotonin receptors. Studies have shown that piperazine derivatives can modulate serotonin levels, which is crucial in treating depression.
Antipsychotic Effects : The compound's structure suggests potential antipsychotic activity. Piperazine derivatives are often investigated for their efficacy in treating schizophrenia and other psychotic disorders. Preliminary studies have indicated that modifications to the piperazine ring can enhance receptor affinity and selectivity .
Pharmacological Insights
Mechanism of Action : The proposed mechanism involves the modulation of neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) pathways. By binding to specific receptors, the compound may help restore balance in neurotransmitter levels, thus alleviating symptoms associated with mood disorders .
Case Studies :
- Study on Antidepressant Efficacy : A study published in a peer-reviewed journal demonstrated that a related piperazine derivative showed significant improvement in depressive symptoms in animal models, suggesting a similar potential for this compound .
- Clinical Trials for Antipsychotic Effects : Ongoing clinical trials are evaluating the effectiveness of piperazine-based compounds for treating schizophrenia. Early results indicate promising outcomes regarding symptom reduction and overall patient well-being .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including:
- Piperazine Formation : The initial step involves creating the piperazine ring through cyclization reactions.
- Substitution Reactions : Subsequent steps include introducing the chlorophenyl and difluorophenyl groups via electrophilic aromatic substitution methods.
These synthetic pathways are crucial for producing analogs with varying pharmacological profiles.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Biological Activity
The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a piperazine ring substituted with a chlorophenyl group and a difluorophenyl acetamide moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been explored through various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study evaluated various piperazine derivatives, revealing that certain analogs demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli using the tube dilution technique .
- The compound's structure contributes to its ability to interact with microbial targets, potentially disrupting cellular processes.
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- In vitro assays using the MTT method showed that similar piperazine derivatives exhibited cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) .
- The mechanism of action may involve apoptosis induction and cell cycle arrest, as evidenced by increased expression of pro-apoptotic markers like p53 in treated cells .
The biological activity of this compound is believed to be mediated through:
- Receptor Binding : The piperazine ring facilitates binding to various receptors involved in neurotransmission and cell signaling.
- Enzyme Inhibition : The presence of the chlorophenyl group may enhance the compound's ability to inhibit enzymes critical for microbial growth or cancer cell proliferation.
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized a series of piperazine derivatives including chlorophenyl substitutions. These compounds underwent antimicrobial screening against standard drugs like ciprofloxacin and fluconazole, showing comparable efficacy .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the interaction of these compounds with target proteins, confirming their potential as effective inhibitors .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of piperazine derivatives:
| Activity | Tested Compounds | Target/Cell Line | Methodology | Results |
|---|---|---|---|---|
| Antimicrobial | Piperazine Derivatives | S. aureus, E. coli | Tube Dilution Technique | Significant inhibition observed |
| Anticancer | Similar Piperazines | MCF-7, HT-29 | MTT Assay | Induced apoptosis in cancer cells |
| Molecular Docking | Various Derivatives | Protein Targets | Docking Simulations | Confirmed binding affinity |
Comparison with Similar Compounds
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-Fluorophenyl)acetamide (CAS 303091-53-4)
- Molecular Formula : C₁₈H₁₉ClFN₃O
- Molar Mass : 347.81 g/mol
- Key Differences :
- The acetamide group is attached to a 4-fluorophenyl ring instead of 3,4-difluorophenyl.
- Reduced molar mass due to one fewer fluorine atom.
- Implications: The absence of a second fluorine at the meta position may decrease electron-withdrawing effects, altering binding affinity to targets like serotonin or dopamine receptors.
N-(3,4-Dichlorophenyl)-2-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}acetamide (CAS 890599-41-4)
- Molecular Formula: Not explicitly stated, but includes a sulfonyl group and 3,4-dichlorophenyl .
- Key Differences :
- A sulfonyl group replaces the 3-chlorophenyl substituent on the piperazine ring.
- The acetamide is linked to a 3,4-dichlorophenyl group.
- Dichlorophenyl substitution may confer stronger electron-withdrawing effects compared to difluorophenyl, influencing receptor interaction kinetics.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Molecular Formula : C₁₁H₈Cl₂N₂OS
- Key Differences :
- Replaces the piperazine ring with a thiazole heterocycle.
- The acetamide is attached to a 3,4-dichlorophenyl group.
- Implications :
- Thiazole introduces hydrogen-bonding capacity and aromaticity, which may enhance binding to enzymes or receptors with polar active sites.
- Dichlorophenyl vs. difluorophenyl: Chlorine’s larger atomic size increases steric hindrance, possibly reducing off-target interactions.
2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide
- Key Features :
- Methoxy groups enhance electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound.
Pharmacological and Physicochemical Implications
- Halogen Effects: Fluorine: Enhances metabolic stability and bioavailability via reduced cytochrome P450-mediated oxidation .
- Piperazine vs. Thiazole :
- Substituent Positioning: 3,4-Difluorophenyl in the target compound provides balanced electronic effects (meta-F for electron withdrawal, para-F for spatial orientation) compared to monosubstituted analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving coupling reactions between substituted piperazine and acetamide precursors. For example, a similar compound was synthesized using 4-(3-chlorophenyl)piperazine and chloroacetyl chloride, followed by nucleophilic substitution with 3,4-difluoroaniline. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics due to their ability to stabilize intermediates.
- Catalyst use : Triethylamine or DMAP can enhance acylation efficiency by neutralizing HCl byproducts .
- Temperature control : Maintaining temperatures between 0–5°C during exothermic steps reduces side reactions .
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) typically yields >85% purity.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and piperazine-acetamide connectivity. For example, piperazine protons appear as a multiplet at δ 2.5–3.5 ppm, while aromatic protons from chlorophenyl and difluorophenyl groups resonate between δ 6.8–7.6 ppm .
- X-ray Crystallography : Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 54.8°–77.5°), hydrogen-bonding patterns (N–H⋯O, R22(10) motifs), and steric effects influencing molecular packing .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 406.1) and fragmentation patterns .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound's activity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., using 3H-labeled ligands) can assess affinity for serotonin (5-HT1A/2A) or dopamine receptors, given structural similarities to arylpiperazine pharmacophores .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) evaluate antiproliferative effects. IC50 values should be compared to positive controls (e.g., doxorubicin) .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the interaction of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for ligand-receptor interactions .
- Molecular Docking : Use AutoDock Vina to simulate binding to 5-HT1A receptors. Key residues (e.g., Asp116, Ser199) form hydrogen bonds with the acetamide carbonyl and piperazine nitrogen .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers, focusing on piperazine flexibility and halogen bonding with fluorine substituents .
Q. What strategies address discrepancies in biological activity data across different experimental models?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., 3-Cl vs. 4-F) to isolate electronic vs. steric effects. For example, 3-chlorophenyl groups enhance serotonin receptor affinity due to increased lipophilicity .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify CYP450-mediated oxidation (e.g., N-dealkylation) that reduces bioavailability in vivo vs. in vitro .
- Species-Specific Receptor Profiling : Cross-validate binding data using transfected cell lines (e.g., CHO cells expressing human vs. murine 5-HT1A) to account for interspecies variability .
Q. What are the challenges in scaling up synthesis under GMP guidelines for preclinical studies?
- Methodological Answer :
- Reactor Design : Use continuous-flow systems to improve heat/mass transfer and reduce batch-to-batch variability. For example, microreactors minimize exothermic risks during acylation .
- Impurity Control : Monitor residual solvents (e.g., DMF) via GC-MS and optimize crystallization conditions (e.g., cooling rates) to meet ICH Q3A limits (<0.1% for genotoxic impurities) .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression and intermediate stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
